

Application Notes and Protocols for Dasa-58 in SCID Mice Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific allosteric activator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in the altered metabolic pathways of cancer cells. PKM2 is predominantly expressed in its less active dimeric form in tumor cells, which diverts glucose metabolites towards anabolic processes that support cell proliferation. **Dasa-58** promotes the formation of the more active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and potentially inhibiting tumor growth.[1][2] These application notes provide detailed protocols for the use of **Dasa-58** in Severe Combined Immunodeficient (SCID) mice, a common model for cancer xenograft studies.

Mechanism of Action

Dasa-58 binds to a site at the subunit interface of PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the tetrameric conformation of the enzyme, leading to a constitutively active state that is resistant to inhibition by tyrosine-phosphorylated proteins.[1] By activating PKM2, **Dasa-58** enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production and reducing the availability of glycolytic intermediates for anabolic processes. This metabolic reprogramming can interfere with the biosynthetic pathways essential for cancer cell proliferation.[1] Furthermore, activation of PKM2 by **Dasa-58** has been shown to inhibit the



nuclear translocation of PKM2 and its interaction with HIF-1 α , a key transcription factor in cancer progression.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for **Dasa-58** from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Dasa-58

Parameter	Cell Line	Value	Reference
Effective Cellular Half- Activation Concentration (EC50)	A549	19.6 μΜ	[4]
Concentration for PKM2 Activation	A549-PKM2/KD	40 μΜ	[4]

Table 2: In Vivo Formulation of Dasa-58

Administration Route	Vehicle Composition	Dasa-58 Concentration	Reference
Oral	Carboxymethylcellulos e-sodium (CMC-Na) solution	≥5 mg/mL	[3]
Injection	5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH ₂ O	Not specified	[3]
Injection	5% DMSO, 95% Corn oil	Not specified	[3]

Table 3: Suggested In Vivo Dosage for a Related PKM2 Activator (TEPP-46)



Compound	Animal Model	Dosage	Dosing Schedule	Outcome	Reference
TEPP-46	Mice	50 mg/kg	Twice daily	Well-tolerated with no significant weight loss over 5 days	[4]

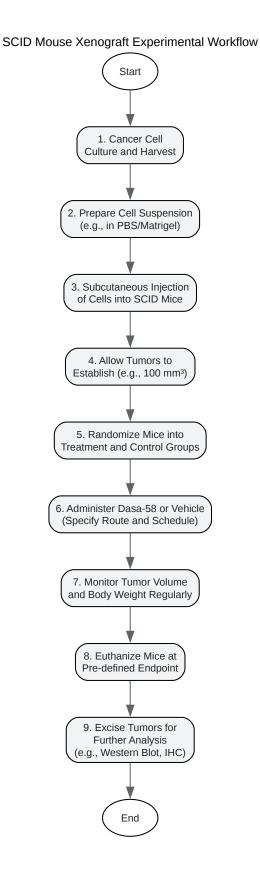
Note: A specific in vivo dosage for **Dasa-58** administered directly to mice has not been prominently reported in the reviewed literature. The dosage for TEPP-46 is provided as a starting point for dose-ranging studies.

Signaling Pathway



Dasa-58 Mechanism of Action Dasa-58 Binds to subunit interface PKM2 (Dimer) (Less Active) Promotes Tetramerization PKM2 (Tetramer) Glycolysis (Active) Inhibits Diverted in cancer cells Phosphoenolpyruvate **Nuclear Translocation** Catalyzes (PEP) Anabolic Pathways Interacts with (e.g., Lipid, Nucleotide Synthesis) HIF-1α Pyruvate Supports Reduced support for Promotes **Tumor Growth**





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